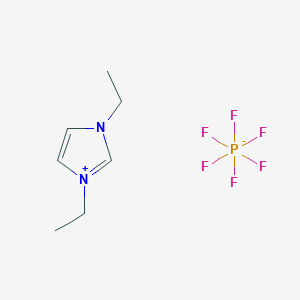

1,3-diethylimidazolium hexafluorophosphate

Description

Overview of Ionic Liquids in Contemporary Chemical Research

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C. electrochemsci.org Unlike conventional salts such as sodium chloride, which have very high melting points, ILs are often liquid even at room temperature. capes.gov.br This unique characteristic stems from their structure, which typically consists of a large, asymmetric organic cation and an organic or inorganic anion. sigmaaldrich.com This structural irregularity hinders the formation of a stable crystal lattice, resulting in low melting points. capes.gov.br

In recent decades, ILs have garnered immense interest as "designer solvents." orgsyn.org Their physical and chemical properties—such as viscosity, polarity, and solubility—can be fine-tuned by modifying the structure of the cation or anion. orgsyn.org Key features that make them attractive for a multitude of applications include negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity. sigmaaldrich.comresearchgate.net These properties position them as potential "green" alternatives to volatile organic compounds (VOCs) in various chemical processes. researchgate.net

Significance of Imidazolium-Based Ionic Liquids in Advanced Scientific Disciplines

Among the various classes of ionic liquids, those based on the imidazolium (B1220033) cation are the most extensively studied. acs.orgsigmaaldrich.com The versatility of the imidazole (B134444) ring allows for a wide range of substituents to be introduced at the nitrogen atoms, enabling precise control over the resulting IL's properties. acs.org Imidazolium-based ILs are noted for their relatively high ionic conductivity, wide electrochemical windows, and robust thermal stability. acs.orgsigmaaldrich.com

These favorable characteristics have led to their application in numerous advanced scientific fields. They are utilized as electrolytes in electrochemical devices like batteries and supercapacitors, as versatile solvents and catalysts in organic synthesis, and as media for the formation of nanoparticles. hiyka.commdpi.comnih.gov Furthermore, their ability to dissolve a wide array of compounds, including polymers, has made them valuable in biomass processing and materials science. acs.orgmdpi.com

Specific Focus on 1,3-Diethylimidazolium Hexafluorophosphate (B91526) as a Prototypical Ionic Liquid

This article focuses on 1,3-diethylimidazolium hexafluorophosphate, [DEIm][PF₆], a representative member of the imidazolium ionic liquid family. It consists of a symmetric 1,3-diethylimidazolium cation and a hexafluorophosphate anion. hiyka.com As a prototypical ionic liquid, it provides a valuable case study for understanding the structure-property relationships and application potential of this class of materials. Its use has been explored in fields ranging from electrochemistry to catalysis, making it a compound of significant scientific interest. hiyka.comnih.gov

Properties

IUPAC Name |

1,3-diethylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTQDERATQXBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1,3-Diethylimidazolium Hexafluorophosphate (B91526)

The synthesis of 1,3-diethylimidazolium hexafluorophosphate can be broadly categorized into two main approaches: those that proceed through a halide-containing intermediate and those that are designed to be halide-free from the outset.

A traditional and widely employed method for synthesizing this compound involves a two-step process. The first step is the quaternization of an N-substituted imidazole (B134444) with an ethyl halide, typically ethyl chloride, ethyl bromide, or ethyl iodide, to form the corresponding 1,3-diethylimidazolium halide salt. This reaction is a type of Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the imidazole nitrogen acts as the nucleophile. researchgate.net

The second step is an anion metathesis (or anion exchange) reaction. The 1,3-diethylimidazolium halide is dissolved in a suitable solvent, often water or an organic solvent, and treated with a hexafluorophosphate salt, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or a metal hexafluorophosphate like lithium hexafluorophosphate (LiPF₆). The reaction drives to completion by the precipitation of the insoluble inorganic halide salt (e.g., NH₄Cl, LiCl), leaving the desired this compound in solution. Subsequent purification steps are then required to isolate the final product. While effective, a significant drawback of this method is the potential for residual halide impurities in the final product, which can be detrimental in many electrochemical and catalytic applications. researchgate.net

To circumvent the issue of halide contamination, several halide-free synthetic routes have been developed. One prominent method involves the use of dialkyl sulfates as alkylating agents. For instance, 1-ethylimidazole (B1293685) can be reacted with diethyl sulfate (B86663) to directly form 1,3-diethylimidazolium ethyl sulfate. This intermediate can then undergo an anion exchange reaction with a hexafluorophosphate salt. This pathway is considered "halide-free" as it avoids the use of any halogenated compounds. researchgate.netrsc.org

Another innovative halide-free approach is a modification of the Debus-Radziszewski imidazole synthesis. This one-pot reaction utilizes readily available and relatively inexpensive starting materials: a monoalkylamine (ethylamine), glyoxal, formaldehyde, and an acid. researchgate.net By using acetic acid, 1,3-diethylimidazolium acetate (B1210297) can be synthesized in high yield. researchgate.net This acetate salt serves as a versatile precursor that can be converted to this compound through an acid-base reaction or other metathesis strategies. researchgate.net This method is particularly advantageous as it avoids not only halide reagents but also the often harsh conditions of traditional quaternization reactions. researchgate.net

| Synthetic Pathway | Precursor | Key Reagents | Advantages | Disadvantages |

| Via Halide Precursor | 1-Ethylimidazole | Ethyl halide (e.g., C₂H₅Br), Hexafluorophosphate salt (e.g., NH₄PF₆) | Well-established, relatively simple | Potential for halide contamination |

| Halide-Free (Alkyl Sulfate) | 1-Ethylimidazole | Diethyl sulfate, Hexafluorophosphate salt | Avoids halide reagents | Diethyl sulfate is a hazardous substance |

| Halide-Free (Modified Debus-Radziszewski) | Ethylamine, Glyoxal, Formaldehyde | Acetic acid, Hexafluorophosphate source | Uses inexpensive starting materials, high yield | More complex one-pot reaction |

Modification and Functionalization Strategies of the 1,3-Diethylimidazolium Cation

Modification of the 1,3-diethylimidazolium cation is primarily focused on altering its physicochemical properties for specific applications. A key target for functionalization is the C2 position of the imidazolium (B1220033) ring, the carbon atom situated between the two nitrogen atoms.

The hydrogen atom at the C2 position is the most acidic proton on the imidazolium ring and its substitution can significantly impact the cation's interactions with the anion. nih.govresearchgate.net Methylation at the C2 position, for example, to create a 1,3-diethyl-2-methylimidazolium cation, disrupts the hydrogen bonding network that can exist between the C2-hydrogen and the anion. nih.gov This modification can lead to changes in properties such as viscosity and melting point. nih.gov

Another strategy involves the introduction of functional groups onto the ethyl side chains. While less common for the diethyl derivative compared to its methyl-alkyl counterparts, the principle remains the same. Functional groups such as ethers or alkenyls can be incorporated to lower viscosity and enhance conductivity. rsc.org These modifications are achieved by starting with a functionalized ethylating agent during the initial synthesis of the imidazolium cation.

| Modification Site | Functional Group | Potential Impact on Properties |

| C2 Position | Methyl | Disrupts hydrogen bonding, can increase viscosity nih.gov |

| Ethyl Side Chains | Ether | Can lower viscosity and enhance conductivity rsc.org |

| Ethyl Side Chains | Alkenyl | Can lower viscosity and enhance conductivity rsc.org |

Anion Metathesis and Its Impact on Compound Characteristics

The hexafluorophosphate anion (PF₆⁻) is known for conferring hydrolytic stability and a wide electrochemical window to the resulting ionic liquid. However, it can be susceptible to hydrolysis under certain conditions, forming hydrofluoric acid (HF), which can be corrosive. mdpi.com

By exchanging the hexafluorophosphate anion for other anions, a wide range of ionic liquids with tailored properties can be accessed. For example, replacing PF₆⁻ with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) often results in ionic liquids with lower viscosities, lower melting points, and enhanced thermal and electrochemical stability. researchgate.netnih.gov Conversely, replacing it with a halide anion like chloride (Cl⁻) or bromide (Br⁻) will generally increase the viscosity and melting point due to stronger ion-ion interactions. The choice of anion significantly influences properties such as density, conductivity, and thermal stability. acs.orgnih.gov

| Anion | Typical Impact on 1,3-Diethylimidazolium Salt Properties |

| Hexafluorophosphate ([PF₆]⁻) | Good hydrolytic stability, wide electrochemical window |

| Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) | Lower viscosity, lower melting point, high thermal and electrochemical stability researchgate.netnih.gov |

| Chloride ([Cl]⁻) | Higher viscosity, higher melting point |

| Acetate ([AcO]⁻) | Can act as a basic catalyst, different solubility profile researchgate.net |

| Nitrate ([NO₃]⁻) | Can be used in specific electrochemical applications researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ionic liquids, providing detailed information about the chemical environment of specific nuclei. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of the cation and confirmation of the anion's identity can be achieved.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is used to identify the hydrogen atoms within the 1,3-diethylimidazolium cation. The spectrum reveals the number of distinct proton environments, their connectivity, and their electronic surroundings.

For the analogue, 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate (B91526), distinct signals are observed for the protons on the imidazolium (B1220033) ring and the ethyl and methyl substituents. The most downfield signal typically corresponds to the acidic proton at the C2 position of the imidazolium ring, due to its position between two nitrogen atoms. For 1,3-diethylimidazolium hexafluorophosphate, one would expect a similar pattern for the ring protons. However, instead of a singlet for a methyl group, a second set of signals corresponding to an ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would be present.

Table 1: Representative ¹H NMR Data for the 1-Ethyl-3-methylimidazolium Cation in [EMIm][PF₆] (Data is illustrative for the analogue compound)

| Proton Assignment (Cation) | Chemical Shift (δ) [ppm] | Multiplicity |

| H-2 (Imidazolium Ring) | ~8.5 - 9.1 | Singlet |

| H-4, H-5 (Imidazolium Ring) | ~7.4 - 7.8 | Multiplet/Two Doublets |

| -CH₂- (Ethyl Group) | ~4.2 | Quartet |

| -CH₃ (Methyl Group) | ~3.9 | Singlet |

| -CH₃ (Ethyl Group) | ~1.5 | Triplet |

Note: Chemical shifts are dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the cation. Each unique carbon atom in the 1,3-diethylimidazolium cation gives rise to a distinct signal.

In the spectrum of the analogue [EMIm][PF₆], the C2 carbon of the imidazolium ring appears at the most downfield position, similar to its attached proton. hiyka.com The other ring carbons (C4, C5) and the carbons of the ethyl and methyl groups appear at more upfield positions. For this compound, the spectrum would show signals for the two equivalent ethyl groups attached to the nitrogen atoms, in addition to the imidazolium ring carbons. Studies on similar ionic liquids show that C2 substitution significantly affects the chemical shifts of the ring carbons. hiyka.comresearchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Data for the 1-Ethyl-3-methylimidazolium Cation in [EMIm][PF₆] (Data is illustrative for the analogue compound)

| Carbon Assignment (Cation) | Chemical Shift (δ) [ppm] |

| C-2 (Imidazolium Ring) | ~136 |

| C-4, C-5 (Imidazolium Ring) | ~123, ~121 |

| -CH₂- (Ethyl Group) | ~45 |

| -CH₃ (Methyl Group) | ~36 |

| -CH₃ (Ethyl Group) | ~15 |

Note: Chemical shifts are dependent on the solvent and concentration.

Phosphorus-31 (³¹P) NMR Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds and is particularly useful for confirming the identity and purity of the hexafluorophosphate ([PF₆]⁻) anion. nih.gov

The phosphorus atom in the [PF₆]⁻ anion is coupled to six equivalent fluorine atoms (¹⁹F, spin I = 1/2). This coupling results in a characteristic septet (a signal split into seven lines) in the ³¹P NMR spectrum. pku.edu.cn The appearance of this distinct pattern is a clear indicator of the [PF₆]⁻ anion's presence and integrity. The chemical shift is typically observed in the region of -144 ppm relative to a phosphoric acid standard. pku.edu.cnrsc.org

Table 3: Representative ³¹P NMR Data for the Hexafluorophosphate Anion (Data is generally applicable to [PF₆]⁻ salts)

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | ¹J(P-F) Coupling Constant [Hz] |

| ³¹P | ~ -144 | Septet | ~710 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Complementary to ³¹P NMR, ¹⁹F NMR spectroscopy is used to analyze the fluorine-containing anion. nih.gov Given fluorine's 100% natural abundance and high sensitivity, this technique is highly informative.

For the [PF₆]⁻ anion, all six fluorine atoms are chemically equivalent and are coupled to a single phosphorus-31 atom (³¹P, spin I = 1/2). This results in a doublet (a signal split into two lines) in the ¹⁹F NMR spectrum. The chemical shift and the large P-F coupling constant are characteristic of the hexafluorophosphate anion.

Table 4: Representative ¹⁹F NMR Data for the Hexafluorophosphate Anion (Data is generally applicable to [PF₆]⁻ salts)

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | ¹J(P-F) Coupling Constant [Hz] |

| ¹⁹F | ~ -71 to -73 | Doublet | ~710 |

Note: Chemical shifts are typically referenced to CFCl₃.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying functional groups and studying the subtle effects of interionic interactions within the ionic liquid.

For imidazolium-based ionic liquids, the spectra are typically dominated by the vibrational modes of the cation. rsc.org Key regions include the C-H stretching vibrations of the aromatic imidazolium ring and the aliphatic ethyl chains (around 2800-3200 cm⁻¹), as well as the ring stretching and deformation modes in the fingerprint region (below 1600 cm⁻¹). The hexafluorophosphate anion has a highly symmetric octahedral geometry. Its characteristic P-F stretching vibration appears as a very strong and broad band in the IR spectrum, typically around 840 cm⁻¹.

In the Raman spectrum, the symmetric stretching mode of the [PF₆]⁻ anion is very prominent, appearing as a sharp, intense peak around 740 cm⁻¹. The vibrational modes for this compound would be expected to show these characteristic features, with specific frequencies of the cation's C-H and C-C vibrations differing slightly from the [EMIm]⁺ analogue due to the presence of a second ethyl group.

Table 5: Selected Vibrational Modes for 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIm][PF₆]) (Data is illustrative for the analogue compound). rsc.org

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3150 | C-H stretch (Imidazolium Ring) | IR/Raman |

| ~2980 | C-H stretch (Alkyl Chains) | IR/Raman |

| ~1570 | Imidazolium Ring Stretch | IR/Raman |

| ~1170 | Imidazolium Ring In-Plane Bend | IR/Raman |

| ~840 | P-F Asymmetric Stretch (ν₃) | IR (Strong) |

| ~740 | P-F Symmetric Stretch (ν₁) | Raman (Strong) |

| ~560 | P-F Asymmetric Bend (ν₄) | IR (Strong) |

X-ray Diffraction (XRD) and Crystallographic Studies

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of ions in the solid state. This includes bond lengths, bond angles, and details of the packing and intermolecular forces, such as hydrogen bonding and van der Waals interactions.

The crystal structure for this compound is not available in the cited public databases. However, the structure of its close analogue, 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIm][PF₆]), has been determined and serves as an excellent model. The analysis of [EMIm][PF₆] reveals a crystal lattice dominated by Coulombic (electrostatic) forces between the cations and anions. The study also highlights the presence of weak hydrogen bonding between the acidic protons of the imidazolium ring (especially H-2) and the fluorine atoms of the [PF₆]⁻ anion.

The substitution of the methyl group in [EMIm]⁺ with a second ethyl group in [C₂C₂Im]⁺ would increase the cation's size and conformational flexibility. This change would likely lead to different crystal packing, potentially altering the unit cell dimensions and the symmetry (space group) of the crystal. The increased steric bulk might influence the efficiency of the crystal packing and the nature of the interionic hydrogen bonds.

Table 6: Representative Single-Crystal X-ray Diffraction Data for 1-Ethyl-3-methylimidazolium Hexafluorophosphate ([EMIm][PF₆]) (Data is illustrative for the analogue compound).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.573 |

| b (Å) | 11.238 |

| c (Å) | 11.455 |

| β (°) | 109.80 |

| Volume (ų) | 1039.2 |

| Z (Formula units per cell) | 4 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For ionic liquids like this compound, XPS provides critical insights into the composition and purity of the near-surface region, which can differ from the bulk material and is crucial for applications where surface interactions are paramount.

The analysis of this compound involves irradiating the sample with a beam of X-rays, typically using an Al Kα source (1486.6 eV). This causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of each element and can shift depending on the local chemical environment, allowing for the identification of different chemical states.

A typical XPS survey scan of this ionic liquid would confirm the presence of Carbon (C), Nitrogen (N), Phosphorus (P), and Fluorine (F). High-resolution spectra of the C 1s, N 1s, P 2p, and F 1s regions are then acquired to gain detailed chemical state information.

Research Findings:

The C 1s spectrum of the 1,3-diethylimidazolium cation is complex due to the presence of several distinct carbon environments. A robust fitting model is required to deconvolute the overlapping peaks. Based on studies of similar imidazolium-based ionic liquids, the C 1s region can be resolved into components corresponding to:

The carbon atom situated between the two nitrogen atoms in the imidazolium ring (N-C-N), which typically appears at the highest binding energy due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

The other two carbon atoms within the aromatic imidazolium ring.

The methylene (B1212753) (-CH2-) carbons of the ethyl groups attached to the nitrogen atoms.

The terminal methyl (-CH3) carbons of the ethyl groups, which usually have the lowest binding energy within the cation's carbon spectrum.

The N 1s spectrum is expected to show a primary peak corresponding to the positively charged nitrogen atoms in the imidazolium ring. The P 2p and F 1s spectra are characteristic of the hexafluorophosphate ([PF6]⁻) anion. The P 2p spectrum typically shows a doublet (P 2p3/2 and P 2p1/2) at a high binding energy, indicative of phosphorus in a +5 oxidation state, while the F 1s spectrum shows a single, intense peak.

For accurate binding energy referencing, the aliphatic carbon C 1s peak is often set to a standard value, or an internal standard like a gold (Au 4f) or silver (Ag 3d) substrate is used. rsc.orgresearchgate.net Studies on various imidazolium ionic liquids have established methodologies for fitting these complex spectra to quantify surface composition and identify subtle changes in the electronic environment. rsc.orgsigmaaldrich.com

Table 1: Representative Binding Energies for Imidazolium Hexafluorophosphate-based Ionic Liquids

This table provides typical binding energy ranges observed for the constituent elements of imidazolium hexafluorophosphate ionic liquids, derived from literature on analogous compounds. The exact values for this compound may vary slightly.

| Element | Core Level | Chemical Environment | Approximate Binding Energy (eV) |

| Carbon | C 1s | Imidazolium Ring (N-C-N) | ~287.0 - 288.0 |

| Imidazolium Ring (C=C) | ~286.0 - 286.8 | ||

| Ethyl Group (-CH2-N) | ~285.5 - 286.2 | ||

| Ethyl Group (-CH3) | ~285.0 (Reference) | ||

| Nitrogen | N 1s | Imidazolium Ring | ~401.5 - 402.5 |

| Phosphorus | P 2p | [PF6]⁻ | ~136.0 - 137.5 |

| Fluorine | F 1s | [PF6]⁻ | ~686.0 - 687.5 |

Thermal Analysis Techniques in Characterization (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are essential for determining the operational limits and decomposition behavior of ionic liquids. Thermogravimetric Analysis (TGA) is particularly vital, as it measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides precise data on thermal stability, decomposition temperatures, and the presence of volatile impurities. For this compound, TGA is used to establish its viability for applications that may involve elevated temperatures. hiyka.com

In a typical TGA experiment, a small sample of the ionic liquid is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a continuous flow of an inert gas, such as nitrogen, or an oxidative gas like air. researchgate.netnih.gov The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Research Findings:

Ionic liquids based on the hexafluorophosphate anion are known for their relatively high thermal stability. researchgate.netresearchgate.net The thermal decomposition of imidazolium-based ionic liquids is a complex process. Studies on closely related compounds, such as 1-ethyl-3-methylimidazolium hexafluorophosphate and 1-butyl-3-methylimidazolium hexafluorophosphate, provide significant insights into the expected behavior of the 1,3-diethylimidazolium analogue. researchgate.netmdpi.com

The decomposition process typically occurs in a single primary step at high temperatures. researchgate.net Research on 1-ethyl-3-methylimidazolium hexafluorophosphate has shown that thermal decomposition can proceed via the formation of substituted imidazole-2-ylidene and hydrogen fluoride (B91410) (HF). mdpi.com The initial mass loss observed at lower temperatures (around 100 °C) is generally attributed to the evaporation of absorbed water, as many ionic liquids are hygroscopic. nih.gov

The onset temperature of decomposition (T_onset), often defined as the temperature at which a significant (e.g., 5%) mass loss occurs, is a key parameter derived from the TGA curve. For imidazolium hexafluorophosphate ionic liquids, this temperature is typically well above 300 °C in an inert atmosphere. The thermal stability is influenced by factors such as the purity of the sample, the heating rate used during the analysis, and the surrounding atmosphere. nih.govresearchgate.net For instance, decomposition in air often occurs at slightly lower temperatures compared to in a nitrogen atmosphere. researchgate.net

Table 2: Key Thermal Decomposition Parameters from TGA for Imidazolium Hexafluorophosphate Analogs

The following table summarizes typical thermal stability data for imidazolium hexafluorophosphate ionic liquids with varying alkyl chain lengths, analyzed in a nitrogen atmosphere. These values provide a benchmark for the expected thermal performance of this compound.

| Compound | Heating Rate (°C/min) | T_onset (Onset Temperature, °C) | T_peak (Peak Decomposition Temp., °C) |

| 1-Ethyl-3-methylimidazolium [PF6] | 10 | ~350 - 380 | ~410 - 430 |

| 1-Butyl-3-methylimidazolium [PF6] | 10 | ~370 - 400 | ~440 - 460 |

| 1-Hexyl-3-methylimidazolium (B1224943) [PF6] | 10 | ~380 - 410 | ~450 - 470 |

Computational and Theoretical Investigations of 1,3 Diethylimidazolium Hexafluorophosphate

Computational and theoretical methods are indispensable tools for understanding the molecular-level characteristics of 1,3-diethylimidazolium hexafluorophosphate (B91526) ([C₂C₂im][PF₆]). These in-silico techniques provide profound insights into the electronic structure, dynamic behavior, and thermodynamic stability of the ionic liquid, complementing experimental findings and guiding the design of new materials.

Applications in Catalysis and Reaction Chemistry

1,3-Diethylimidazolium Hexafluorophosphate (B91526) as a Catalyst or Co-catalyst

[DEIm][PF₆] has been investigated for its intrinsic catalytic activity and its role as a co-catalyst in several chemical transformations.

Research has demonstrated that 1,3-diethylimidazolium hexafluorophosphate can function as a catalyst in certain organic reactions. A notable example is the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165) (NaBH₄). Studies have shown that while the reaction does not proceed without a catalyst, the use of [DEIm][PF₆] alone can achieve a 49% conversion of 4-NP to 4-AP. nih.gov This indicates its inherent, albeit moderate, catalytic capability for this specific reduction.

While imidazolium-based ionic liquids with hexafluorophosphate anions are known to be utilized in polymerization reactions, specific research detailing the use of this compound as a direct catalyst or co-catalyst in polymerization processes is not extensively documented in the reviewed literature. The thermal degradation behavior of polymers in the presence of PF₆⁻ containing ionic liquids has been studied, indicating that the anion can influence the degradation pathways, for instance, by promoting the formation of alkenes and 1-alkylimidazoles.

Hydrophobic ionic liquids containing the hexafluorophosphate anion are recognized for their potential to assist in biocatalytic reactions. mdpi.com They are considered a promising medium for processes involving enzymes. However, specific studies focusing on the direct catalytic or co-catalytic role of this compound in enzymatic reactions or its direct impact on enzyme stability and activity are limited in the available scientific literature. General studies on similar imidazolium-based ionic liquids suggest that properties like the alkyl chain length on the cation can influence biocompatibility with microorganisms like baker's yeast. rsc.org

Role as a Reaction Medium/Solvent in Organic Synthesis

The unique solvent properties of ionic liquids like [DEIm][PF₆] make them attractive alternatives to traditional volatile organic compounds. They can dissolve a wide range of reactants and catalysts, often enhancing reaction rates and selectivity.

Imidazolium-based ionic liquids are employed as media for various synthetic transformations, including hydrogenations, oxidations, and coupling reactions. rsc.org For instance, a closely related compound, 1,3-diethylimidazolium trifluoromethanesulfonate, has been successfully used as a reaction medium for the Friedel-Crafts acylation of anisole (B1667542) with benzoic anhydride, yielding the product with high selectivity. google.com This suggests the potential of the 1,3-diethylimidazolium cation structure to serve as an effective medium for important carbon-carbon bond-forming reactions. While many palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings are often performed in other imidazolium-based ionic liquids, specific, detailed studies employing this compound as the solvent are not broadly reported. nih.govnih.gov

Heterogeneous Catalysis via Immobilization in Metal-Organic Frameworks (MOFs)

A significant advancement in the application of [DEIm][PF₆] is its use as a functional component in heterogeneous catalysts by immobilizing it onto solid supports like Metal-Organic Frameworks (MOFs).

A novel heterogeneous catalyst, [DEIm][PF₆]@MOF-5, has been synthesized by supporting the ionic liquid onto MOF-5, a well-known MOF composed of zinc oxide clusters and terephthalic acid linkers. nih.govgoogle.com The synthesis is achieved through a straightforward impregnation method, where MOF-5 is agitated with a solution of [DEIm][PF₆] in ethanol (B145695) at room temperature. google.com

The successful formation and structural integrity of the [DEIm][PF₆]@MOF-5 composite have been confirmed through a variety of analytical techniques.

Table 1: Characterization Techniques for [DEIm][PF₆]@MOF-5

| Analytical Technique | Purpose | Key Findings | Citations |

| Scanning Electron Microscopy (SEM) | To study the surface morphology. | Confirmed the successful doping of the ionic liquid onto the cubic surface of MOF-5. | nih.govgoogle.com |

| Transmission Electron Microscopy (TEM) | To visualize the distribution of the ionic liquid. | Showed a distinct distribution of [DEIm][PF₆] on the surface of the MOF-5 structure. | nih.govgoogle.com |

| Energy Dispersive X-ray (EDX) | To determine the elemental composition. | Confirmed the presence of Carbon, Nitrogen, Oxygen, Fluorine, Phosphorus, and Zinc. | nih.govgoogle.com |

| X-ray Diffraction (XRD) | To analyze the crystalline structure. | Showed that the characteristic peaks of MOF-5 were retained, indicating the structural integrity was maintained after immobilization. | google.com |

| Fourier Transform Infrared (FTIR) | To identify functional groups. | Confirmed the presence of characteristic vibrations from both the MOF-5 framework and the imidazolium (B1220033) ring of the ionic liquid. | google.com |

| Raman Spectroscopy | To study vibrational modes. | Displayed peaks corresponding to MOF-5 along with additional peaks attributed to the skeletal modes of the imidazolium ring. | google.com |

This composite material demonstrates significantly enhanced catalytic performance compared to its individual components. In the reduction of 4-nitrophenol, the [DEIm][PF₆]@MOF-5 catalyst showed superior activity, with a calculated rate constant (k) of 0.945 min⁻¹ and an activity factor of 63 min⁻¹ mg⁻¹. nih.govgoogle.com This performance surpasses that of the unsupported [DEIm][PF₆] and bare MOF-5, which yielded 49% and 94% conversion, respectively, under the same conditions. nih.gov Furthermore, the heterogeneous nature of the [DEIm][PF₆]@MOF-5 catalyst allows for easy recovery and reuse for multiple cycles (over seven) without a significant loss in its high catalytic efficiency or structural integrity. google.comnih.gov

Table 2: Catalytic Performance in the Reduction of 4-Nitrophenol

| Catalyst | Conversion (%) | Rate Constant (k) (min⁻¹) | Activity Factor (min⁻¹ mg⁻¹) | Recyclability | Citations |

| None | No reaction | - | - | N/A | nih.gov |

| [DEIm][PF₆] | 49 | Not Reported | Not Reported | Not Reported | nih.gov |

| MOF-5 | 94 | Not Reported | Not Reported | Not Reported | nih.gov |

| [DEIm][PF₆]@MOF-5 | Complete | 0.945 | 63 | >7 cycles | nih.govgoogle.com |

Catalytic Performance in Specific Organic Transformations (e.g., Reduction of 4-Nitrophenol)

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a significant reaction, often used as a benchmark to evaluate the performance of new catalysts. rsc.org In this context, this compound has been utilized as a component of a heterogeneous catalyst.

A novel catalyst was synthesized by supporting the ionic liquid on a metal-organic framework (MOF), specifically [DEIm][PF6]@MOF-5. acs.orgnih.gov This was created through a simple impregnation method at room temperature. acs.orgnih.gov The performance of this functionalized MOF was tested in the reduction of 4-nitrophenol using sodium borohydride (NaBH₄) as the reducing agent. researchgate.net

Kinetic studies revealed that the [DEIm][PF6]@MOF-5 catalyst demonstrated high catalytic performance for this reduction. acs.orgnih.gov The catalyst proved to be highly effective and could be recycled for more than seven cycles without a significant loss in its catalytic activity. acs.orgnih.gov Structural analyses of the recycled catalyst confirmed that it maintained its integrity throughout the repeated uses. acs.orgnih.gov For comparison, the reaction does not proceed when no catalyst is used, or when only MOF-5 or the ionic liquid [DEIm][PF6] are used separately. researchgate.net

Table 1: Comparison of Catalytic Activity for the Reduction of 4-Nitrophenol This table summarizes the catalytic performance of different systems in the reduction of 4-nitrophenol, highlighting the effectiveness of the composite catalyst.

| Catalyst | Reducing Agent | Outcome | Recyclability | Source |

| None | NaBH₄ | Reaction did not proceed | N/A | researchgate.net |

| MOF-5 | NaBH₄ | Reaction did not proceed | N/A | researchgate.net |

| [DEIm][PF6] | NaBH₄ | Reaction did not proceed | N/A | researchgate.net |

| [DEIm][PF6]@MOF-5 | NaBH₄ | High catalytic performance | >7 cycles with no significant loss of activity | acs.orgnih.gov |

Investigations into Reaction Mechanisms and Selectivity in this compound Systems

The role of ionic liquids in reaction mechanisms is a subject of ongoing research. While detailed mechanistic studies specifically isolating the effect of this compound are complex, broader studies on similar imidazolium-based ionic liquids in catalysis offer valuable insights.

For instance, in the reduction of nitrophenols catalyzed by gold nanoparticles (AuNPs), imidazolium-based ionic liquids act as stabilizing agents for the nanoparticles. rsc.orgcapes.gov.brrsc.org The interaction between the ionic liquid and the nanoparticles occurs through the imidazolium ring, which helps prevent aggregation and maintains the catalyst's activity. rsc.org

Electrochemical Research and Applications

Electrolyte Applications in Energy Storage and Conversion Devices

Ionic liquids, including 1,3-diethylimidazolium hexafluorophosphate (B91526) and its analogs, are explored as safer and more efficient alternatives to conventional organic electrolytes in various electrochemical devices. Their non-flammability and low volatility are particularly advantageous for enhancing operational safety.

In the realm of lithium-ion batteries (LIBs), imidazolium-based ionic liquids are investigated as potential electrolyte components to mitigate the safety risks associated with flammable carbonate-based organic electrolytes. researchgate.netnbinno.com The use of ionic liquids like 1-butyl-3-menthylimidazolium-hexafluorophosphate ([Bmim]PF6) has been shown to improve the thermal safety and electrochemical stability of LiFePO4 electrode batteries when compared to commercial carbonate electrolytes. researchgate.net A binary electrolyte containing just 5% of [Bmim]PF6 demonstrated superior comprehensive performance, including higher ionic conductivity and significantly lower combustibility than standard electrolytes. researchgate.net

The versatility of imidazolium (B1220033) ionic liquids also contributes to extended cycle life and improved electrochemical stability across a wider temperature range. nbinno.com For instance, electrolytes based on 1-decyl-3-methylimidazolium (B1227720) hexafluorophosphate are considered for next-generation batteries due to their excellent ionic conductivity, which is crucial for efficient charge transport, and high thermal stability that reduces the risk of thermal runaway. nbinno.com Although research often focuses on various alkyl-substituted imidazolium hexafluorophosphates, the findings highlight the general benefits of this class of ionic liquids for enhancing battery safety and performance. Pyrrolidinium-based ionic liquids with the hexafluorophosphate anion have also been proposed as electrolyte components in LIBs due to their high electrochemical stability and wide electrochemical window. mdpi.com

| Electrolyte System | Key Findings | Reference |

| [Bmim]PF6-based binary electrolyte in LiFePO4 battery | Superior thermal safety and electrochemical stability compared to commercial carbonate electrolytes. 5% [Bmim]PF6 provided the best overall performance. | researchgate.net |

| 1-decyl-3-methylimidazolium hexafluorophosphate | High ionic conductivity, non-flammability, and high thermal stability, enhancing battery safety and performance. | nbinno.com |

| LiPF6 in carbonate-based solvents | Standard commercial electrolyte with high ionic conductivity and good electrochemical stability. | bicodi.com |

1,3-diethylimidazolium hexafluorophosphate and related ionic liquids are promising electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. These devices benefit from the wide electrochemical window and high ionic conductivity of the ionic liquids. Research on similar compounds, such as 1-ethyl-3-methylimidazolium (B1214524) difluorophosphate (EMImPO2F2), has shown their potential in activated carbon electrodes for EDLCs. kyoto-u.ac.jpresearchgate.net For example, at a charging voltage of 2.5 V, the capacitance for EMImPO2F2 was found to be 49 F g−1. researchgate.net

Gel polymer electrolytes (GPEs) incorporating ionic liquids are also being developed for solid-state supercapacitors. A GPE based on 1-ethyl-3-methylimidazolium tris(pentafluoroethyl) trifluorophosphate (EMImFAP) demonstrated a wide electrochemical window of approximately 4.4 V and a high ionic conductivity of about 2 × 10−3 S cm−1 at room temperature. researchgate.net Supercapacitors fabricated with this GPE and modified multi-walled carbon nanotube (MWCNT) electrodes achieved a maximum capacitance of ~76 F g−1 and showed good cycling stability. researchgate.net Similarly, a gel polymer electrolyte using 1-ethyl-3-methylimidazolium tetracyanoborate (EMImTCB) exhibited excellent thermal stability up to 310 °C, a wide electrochemical window of ~3.8 V, and high ionic conductivity, resulting in a specific capacitance of ~34.4 F g−1 in an EDLC. rsc.org

The application of imidazolium-based ionic liquids extends to fuel cells, where they can serve as electrolyte media. 1,3-dimethylimidazolium (B1194174) hexafluorophosphate, a closely related compound, has been identified as a potential solid electrolyte in fuel cells due to its high ionic conductivity. The use of ionic liquid gel polymer electrolytes is also explored in proton exchange membrane fuel cells (PEMFCs). nih.gov These materials offer the potential for high energy efficiency and environmentally benign operation. nih.gov

Electrochemical Sensing and Biosensing Platforms

The unique properties of this compound and its homologs make them excellent modifiers for electrodes in electrochemical sensors, enhancing sensitivity and selectivity for various analytes.

Electrodes modified with imidazolium hexafluorophosphate-based ionic liquids have shown significantly improved performance in the detection of various chemical species. elsevierpure.comjmaterenvironsci.comjecst.org For instance, an ionic liquid composite-modified electrode using 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate demonstrated a greatly enhanced electrochemical response for the detection of capsaicin (B1668287). elsevierpure.comjecst.org This enhancement is attributed to the decreased electron transfer resistance and the effective accumulation of the analyte on the electrode surface through π-π interactions between the imidazolium rings of the ionic liquid and the aromatic rings of capsaicin. elsevierpure.comjecst.org In another study, a pencil graphite (B72142) electrode was electrochemically modified with 1-butyl-3-methylimidazolium hexafluorophosphate (BIHP) for the detection of dihydroxybenzene isomers. jmaterenvironsci.com

The development of sensors with modified electrodes has enabled the sensitive detection of specific organic molecules.

Capsaicin: An electrochemical sensor for capsaicin was developed using a glassy carbon electrode modified with a composite of graphene, titania, Nafion, and an ionic liquid (1-hexyl-3-methylimidazolium hexafluorophosphate). elsevierpure.comjecst.orgjecst.org This sensor exhibited a wide linear detection range and a low detection limit. The study also noted that other imidazolium hexafluorophosphates, including 1-ethyl-3-methylimidazolium hexafluorophosphate, could be used in the construction of such composite-modified electrodes. jecst.org

Dihydroxybenzene Isomers: A simple and inexpensive electrochemical sensor was fabricated using a pencil graphite electrode modified with 1-butyl-3-methylimidazolium hexafluorophosphate for the simultaneous detection of dihydroxybenzene isomers: hydroquinone (B1673460) (HQ), catechol (CC), and resorcinol (B1680541) (RS). jmaterenvironsci.com These phenolic compounds are considered environmental pollutants due to their toxicity. jmaterenvironsci.com The modified electrode allowed for their simultaneous assay with high selectivity using techniques like cyclic voltammetry and differential pulse voltammetry. jmaterenvironsci.com

| Analyte | Electrode Modification | Detection Limit | Linear Range | Reference |

| Capsaicin | Ionic liquid (1-hexyl-3-methylimidazolium hexafluorophosphate) doped graphene-titania-Nafion composite | 3.17 × 10⁻⁹ M | 3.0 × 10⁻⁸ M to 1.0 × 10⁻⁵ M | elsevierpure.comjecst.org |

| Hydroquinone (HQ) | 1-butyl-3-methylimidazolium hexafluorophosphate on Pencil Graphite Electrode | 9.09 µM L⁻¹ (in ternary mixture) | - | jmaterenvironsci.com |

| Catechol (CC) | 1-butyl-3-methylimidazolium hexafluorophosphate on Pencil Graphite Electrode | 8.15 µM L⁻¹ (in ternary mixture) | - | jmaterenvironsci.com |

| Resorcinol (RS) | 1-butyl-3-methylimidazolium hexafluorophosphate on Pencil Graphite Electrode | 26.78 µM L⁻¹ (in ternary mixture) | - | jmaterenvironsci.com |

Studies on Ionic Conductivity and Charge Transfer Mechanisms

The ionic conductivity of an ionic liquid is fundamentally determined by the mobility of its constituent ions, which is in turn influenced by factors such as viscosity, ion size, and temperature. For the homologous series of 1-alkyl-3-methylimidazolium hexafluorophosphate salts, conductivity generally decreases as the length of the alkyl chain increases. This is attributed to a corresponding increase in viscosity and van der Waals forces, which impede ion transport.

For instance, studies on various 1-alkyl-3-methylimidazolium-based ionic liquids demonstrate that compounds with shorter alkyl chains, like 1,3-dimethylimidazolium and 1-ethyl-3-methylimidazolium cations, tend to exhibit higher electrical conductivity compared to those with longer butyl or hexyl chains. electrochemsci.org The temperature dependence of conductivity for these ionic liquids typically follows the Vogel-Fulcher-Tammann (VFT) equation, which describes the relationship between conductivity and temperature in supercooled liquids and glassy systems. electrochemsci.orgsigmaaldrich.com

The charge transfer mechanism in these electrolytes is a complex process involving the movement of discrete cations and anions under an applied electric field. The primary charge carriers are the 1,3-diethylimidazolium cation and the hexafluorophosphate anion. The efficiency of charge transfer is influenced by the formation of ion pairs and larger aggregates within the liquid, which can reduce the number of free charge carriers. The symmetrical nature of the 1,3-diethylimidazolium cation might influence packing and ion-ion interactions differently compared to its asymmetrical counterparts, but without specific experimental data, its precise effect on charge transfer remains theoretical.

Electrochemical Window and Stability in this compound Electrolytes

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. utp.edu.my This window is delimited by the anodic limit (oxidation potential) and the cathodic limit (reduction potential). In imidazolium-based ionic liquids, the anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the imidazolium cation. nih.gov

For electrolytes containing the hexafluorophosphate (PF6⁻) anion, the anodic stability is generally high. However, the presence of impurities, particularly water, can significantly reduce this stability. Water can react with the PF6⁻ anion to form hydrofluoric acid (HF), which is electrochemically active and narrows the usable potential window. nih.gov

The cathodic stability is dictated by the reduction of the 1,3-diethylimidazolium cation. The reduction of imidazolium cations is a known limitation for their use in certain high-voltage applications. The electrochemical stability window for various imidazolium-based ionic liquids, such as [EMIM][PF6] and [BMIM][PF6], has been reported to be in the range of 4 to 6 volts under anhydrous conditions, measured using techniques like linear sweep voltammetry or cyclic voltammetry. utp.edu.mynih.gov It is anticipated that the electrochemical window of pure this compound would be of a similar magnitude, though the specific values for its anodic and cathodic limits have not been documented in the reviewed literature.

Advanced Materials Science Applications

Fabrication and Processing of Nanomaterials and Composites

Ionic liquids, particularly those based on the imidazolium (B1220033) cation, serve as versatile media for the fabrication and processing of a wide array of nanomaterials and composites. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them ideal for controlling nanoparticle formation and dispersing fillers within a polymer matrix.

1,3-diethylimidazolium hexafluorophosphate (B91526) and its homologues act as effective media for the synthesis of nanoparticles. The ionic liquid serves as a stabilizing agent, preventing the agglomeration of newly formed nanoparticles and allowing for control over their size and morphology. Research on the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6]) demonstrates this capability. In studies, the decomposition of transition-metal amidinates via microwave heating within [BMIm][PF6] has been shown to produce metal fluoride (B91410) nanoparticles (MF2-NPs). nih.gov The ionic liquid medium facilitates the formation of these nanoparticles, which remain stable in the absence of other capping ligands or surfactants for extended periods. nih.gov The process yields nanoparticles with average diameters ranging from a few nanometers to several tens of nanometers, as determined by transmission electron microscopy (TEM) and powder X-ray diffraction (PXRD). nih.gov This methodology highlights the role of imidazolium hexafluorophosphate ionic liquids as a reaction and stabilization medium for creating nanoscale inorganic materials.

The integration of imidazolium hexafluorophosphate ionic liquids into composite materials has been shown to enhance their functional properties significantly. These ionic liquids can act as dispersing agents, plasticizers, or performance-enhancing additives.

In the realm of gas separation membranes, composites of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6]) and silver (Ag) nanoparticles have been developed. nih.gov These composite membranes exhibit facilitated olefin transport, with the ionic liquid helping to maintain a stable dispersion of the silver nanoparticles, which are crucial for the selective separation of propylene (B89431) from propane. nih.gov The stability of the [BMIm][PF6]/Ag composite was found to be superior to that of composites made with other anions, demonstrating the importance of the hexafluorophosphate anion in maintaining long-term performance. nih.gov

Furthermore, in the development of protective coatings, imidazolium hexafluorophosphates contribute to improved anti-corrosion properties. A study on polyacrylate waterborne anti-corrosion coatings incorporated 1-octyl-3-methylimidazolium hexafluorophosphate (C8mimPF6) along with cellulose (B213188) nanocrystals (CNCs). nih.gov The ionic liquid acts as a corrosion inhibitor, being released to passivate metal surfaces, while the CNCs enhance the barrier properties of the coating. nih.gov This synergistic effect leads to significantly improved corrosion resistance for mild steel in saline environments. nih.gov

In elastomer systems, related ionic liquids like 1-butyl-3-methylimidazolium tetrachloroaluminate and bis(trifluoromethylsulfonyl)imide have been used to improve the dispersion of silica (B1680970) fillers in nitrile rubber. mdpi.com This leads to a more uniform composite with enhanced crosslink density and ionic conductivity, without compromising the mechanical properties or aging stability of the rubber. mdpi.com

Interfacial Phenomena and Surface Affinity Studies

The interfacial properties of ionic liquids, such as surface tension, are critical for applications ranging from separations to the formulation of emulsions and coatings. The surface tension of imidazolium-based ionic liquids is influenced by the nature of both the cation and the anion. Studies on homologous compounds like 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate ([C6mim][PF6]) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) provide insight into this behavior.

The surface tension generally decreases with an increase in the length of the alkyl chain on the imidazolium cation. ua.pt For instance, the surface tension of octyl-substituted imidazolium hexafluorophosphate is lower than its butyl homologue. ua.pt Temperature also plays a significant role, with surface tension decreasing quasi-linearly as temperature increases. ua.ptedcc.com.cn This relationship allows for the calculation of surface thermodynamic properties, such as surface entropy and enthalpy. The anion also has a considerable influence on the interfacial tension. researchgate.net

Table 1: Surface Tension of Related Imidazolium Hexafluorophosphate Ionic Liquids at Various Temperatures

| Ionic Liquid | Temperature (K) | Surface Tension (mN/m) |

|---|---|---|

| [C6mim][PF6] | 298.15 | 44.5 |

| [C6mim][PF6] | 308.15 | 43.7 |

| [C6mim][PF6] | 318.15 | 42.8 |

| [C6mim][PF6] | 328.15 | 42.0 |

| [C6mim][PF6] | 338.15 | 41.2 |

Data derived from studies on 1-hexyl-3-methylimidazolium hexafluorophosphate. edcc.com.cn

Development of Hybrid Solid Electrolytes

1,3-diethylimidazolium hexafluorophosphate and its analogues are key components in the development of hybrid solid electrolytes for electrochemical devices, particularly lithium-ion batteries. Their role is to improve ionic conductivity, enhance safety by being non-flammable, and improve the interfacial contact between the electrolyte and electrodes. researchgate.net

Polymer gel electrolytes are a prominent area of this research. Poly(vinylidenefluoride)-hexafluoropropylene (PVdF-HFP) has been used to create free-standing, rubbery gel electrolytes with imidazolium-based ionic liquids. nih.gov In one study, a gel electrolyte was prepared using 1-(2-hydroxyethyl)-3-methyl imidazolium hexafluorophosphate, which exhibited ionic conductivities in the range of 10⁻³ to 10⁻⁵ S cm⁻¹ between 20°C and 70°C. nih.gov The ionic liquid is effectively entrapped within the polymer matrix, creating a flexible and conductive medium for ion transport. nih.gov

Inorganic-organic hybrid electrolytes represent another advanced approach. These materials combine the mechanical robustness of inorganic solid electrolytes with the flexibility and high ionic conductivity of ionic liquids. mdpi.com For example, composites of Al-doped Li7La3Zr2O12 (LLZO) with N-ethoxyethyl-N-methylpiperidinium bis(fluorosulfonyl)imide have been shown to achieve an ionic conductivity of 10⁻³ S cm⁻¹ at room temperature without the need for high-temperature sintering. mdpi.com The ionic liquid effectively bridges the grain boundaries of the inorganic particles, facilitating ion conduction. mdpi.com Similar principles apply to the use of imidazolium hexafluorophosphates, which are investigated for their ability to act as effective additives and flame retardants in such systems. researchgate.netmdpi.com

Table 2: Ionic Conductivity of Hybrid Electrolytes Containing Imidazolium-Based Ionic Liquids

| Electrolyte System | Ionic Liquid Component | Ionic Conductivity (S cm⁻¹) | Temperature (°C) |

|---|---|---|---|

| PVdF(HFP) Gel Electrolyte | 1-(2-hydroxyethyl)-3-methyl imidazolium hexafluorophosphate | 10⁻³ - 10⁻⁵ | 20 - 70 |

| PVC/PEMA-Zn(OTf)2 Gel Electrolyte | 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl) imide | 1.10 x 10⁻⁴ | 28 |

| PVdF-HFP Gel Electrolyte | 1-ethyl-3-methylimidazolium tetracyanoborate | ~9 x 10⁻³ | Room Temp. |

Data derived from studies on various imidazolium-based ionic liquid electrolytes. nih.govrsc.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Compound Name |

|---|---|

| This compound | This compound |

| [BMIm][PF6] | 1-butyl-3-methylimidazolium hexafluorophosphate |

| C8mimPF6 | 1-octyl-3-methylimidazolium hexafluorophosphate |

| [C6mim][PF6] | 1-hexyl-3-methylimidazolium hexafluorophosphate |

| [bmim][PF6] | 1-butyl-3-methylimidazolium hexafluorophosphate |

| PVdF-HFP | Poly(vinylidenefluoride)-hexafluoropropylene |

| LLZO | Li7La3Zr2O12 |

| [BMIm][BF4] | 1-butyl-3-methylimidazolium tetrafluoroborate |

| CNCs | Cellulose nanocrystals |

| PVC | Poly(vinyl chloride) |

| PEMA | Poly(ethyl methacrylate) |

| [EMImTCB] | 1-ethyl-3-methylimidazolium tetracyanoborate |

| EMIMTFSI | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide |

Separation Technologies and Processes

Liquid-Liquid Extraction Systems

Liquid-liquid extraction is a prominent application for 1,3-diethylimidazolium hexafluorophosphate (B91526), where it serves as an alternative to conventional volatile organic solvents. Its utility is demonstrated in the separation of diverse chemical entities from various matrices.

1,3-diethylimidazolium hexafluorophosphate and its structural analogs, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), have shown considerable potential in the extraction of organic compounds from aqueous and non-aqueous solutions. researchgate.net These ionic liquids are particularly effective in removing organic impurities from water, offering a solution for concentration ranges that are not suitable for biological purification methods. researchgate.net

One notable application is in the extractive desulfurization of fuel oils. Research has demonstrated the efficacy of imidazolium-based ionic liquids in extracting sulfur-containing organic compounds like dibenzothiophene (B1670422) (DBT) from model diesel fuel under mild conditions. researchgate.net The extraction mechanism often relies on favorable interactions, such as π-π interactions, between the imidazolium (B1220033) ring of the ionic liquid and the aromatic sulfur compounds. researchgate.net

The extraction efficiency is influenced by the structure of the ionic liquid and the nature of the organic solute. For instance, studies on the liquid-liquid equilibrium of systems containing water, an organic solute like acetone, and an imidazolium hexafluorophosphate ionic liquid have shown high distribution coefficients and separation factors, indicating the ionic liquid's strong capability for extraction. researchgate.net

Table 1: Extraction of Organic Compounds using Imidazolium Hexafluorophosphate Analogs

| Organic Compound | Ionic Liquid | Matrix | Key Finding |

| Chlorinated Compounds | 1-Butyl-3-methylimidazolium hexafluorophosphate | Water, tert-Butylmethylether | Demonstrated usefulness in removing organic impurities from water. researchgate.net |

| Dibenzothiophene (DBT) | Imidazolium-based ionic liquids | Model Diesel Fuel | Efficient extraction of sulfur compounds under mild conditions. researchgate.net |

| Acetone | 1-Hexyl-3-methylimidazolium (B1224943) hexafluorophosphate | Aqueous Solution | High distribution coefficients and separation factors were achieved. researchgate.net |

The application of this compound and related imidazolium-based ionic liquids extends to the extraction of inorganic ions and metal species from aqueous solutions. researchgate.net These ionic liquids can act as both the solvent and, in some cases, part of the extracting agent, facilitating the transfer of metal ions from an aqueous phase to the ionic liquid phase.

The extraction process can be highly selective. For example, studies have shown that by using specific imidazolium ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate, it is possible to selectively separate metal ions such as Zn(II) and Cd(II) from Fe(II) and Cu(II). mdpi.com The efficiency of extraction is often dependent on factors like the pH of the aqueous solution and the presence of chelating agents. researchgate.netresearchgate.net For instance, the extraction of lead ions from water samples has been successfully achieved using an imidazolium hexafluorophosphate ionic liquid in conjunction with a chelating agent like dithizone (B143531). researchgate.net

Furthermore, "task-specific" ionic liquids, where the imidazolium cation is functionalized with ligating groups, can dramatically enhance the partitioning of targeted metal ions into the ionic liquid phase. rsc.org This approach allows for the design of highly selective extraction systems for specific metals.

Table 2: Extraction of Metal Ions using Imidazolium Hexafluorophosphate Analogs

| Metal Ion(s) | Ionic Liquid | Key Finding |

| Zn(II), Cd(II), Fe(II), Cu(II) | 1-Butyl-3-methylimidazolium hexafluorophosphate | Selective separation of Zn/Cd and Zn/Fe pairs was achieved. mdpi.com |

| Pb(II) | 1-Octyl-3-methylimidazolium hexafluorophosphate | High extraction efficiency (99.9%) was obtained using dithizone as a chelator. researchgate.net |

| Pb(II) | 1-Hexyl-3-methylimidazolium hexafluorophosphate | Effective preconcentration of lead from water samples was demonstrated. mdpi.com |

| Ag(I), Pb(II) | 1-Alkyl-3-ethylimidazolium hexafluorophosphates | The effect of the alkyl chain length on extraction efficiency was investigated. researchgate.net |

Aqueous Biphasic Systems (ABS) for Bioseparation

Aqueous biphasic systems (ABS) offer a biocompatible and effective method for the extraction and purification of biomolecules. nih.gov These systems are typically formed by mixing a polymer and a salt, or two polymers, in water. Ionic liquids, including this compound, have emerged as a promising alternative to polymers in forming ABS. nih.gov

When an appropriate salt, such as potassium phosphate, is added to an aqueous solution of a hydrophilic ionic liquid, phase separation can occur, resulting in an ionic liquid-rich top phase and a salt-rich bottom phase. nih.gov This provides a liquid-liquid extraction system where both phases are predominantly water, making it suitable for the separation of sensitive biomolecules like proteins, amino acids, and alkaloids. nih.govnih.gov

The partitioning of biomolecules within the ABS is influenced by factors such as the hydrophobicity of the ionic liquid and the biomolecule, as well as the pH and salt concentration of the system. nih.govnih.gov Research has shown that imidazolium-based ABS can be highly effective for the extraction of hydrophobic biomolecules. nih.gov For instance, amino acids, which may not be soluble in the pure ionic liquid, can be extracted into the ionic liquid-rich phase of an ABS by the addition of a complexing agent like a crown ether. nih.gov

Gas Capture and Separation Technologies (e.g., CO₂ Capture)

Ionic liquids, including those based on the imidazolium cation, are being extensively investigated as potential solvents for gas capture, particularly for carbon dioxide (CO₂). mun.caacs.org Their negligible vapor pressure and high thermal stability make them attractive alternatives to traditional amine-based solvents, which suffer from issues like solvent loss and corrosion. mun.ca

The mechanism of CO₂ capture in imidazolium-based ionic liquids can involve both physisorption and chemisorption. rsc.orgntnu.no While physisorption is a general characteristic, chemisorption can be introduced by functionalizing the ionic liquid. For instance, imidazolium acetate-based ionic liquids have been shown to capture CO₂ through a chemical reaction. rsc.org

The solubility of CO₂ in ionic liquids is a critical parameter for their application in gas separation. mun.ca Studies have shown that the solubility can be influenced by factors such as pressure, temperature, and the presence of co-solvents like water. mun.cantnu.no While low concentrations of water may not significantly affect CO₂ solubility, higher concentrations can lead to a decrease. mun.ca The viscosity of the ionic liquid is another key factor, as it can impact the mass transfer of the gas into the liquid phase. acs.org Research is ongoing to optimize the properties of ionic liquids, including this compound analogs, to enhance their CO₂ capture capacity and efficiency. researchgate.net

Recovery and Purification Methodologies for this compound from Solutions

The recovery and reuse of this compound from process streams are crucial for the economic and environmental viability of its applications. Various methodologies have been explored for its purification and recovery from both aqueous and organic solutions.

Distillation and evaporation are potential methods for separating this compound from more volatile components in a solution. However, the thermal stability of the ionic liquid is a critical consideration. Studies on the thermal decomposition of similar imidazolium hexafluorophosphate ionic liquids have shown that under equilibrium conditions, the vapor phase can primarily consist of decomposition products. mdpi.com

For instance, the distillation of 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate has been found to yield decomposition products such as substituted imidazole-2-ylidene and hydrogen fluoride (B91410). mdpi.com This indicates that simple distillation may not be a straightforward method for recovering the pure ionic liquid and could lead to its degradation. Therefore, recovery processes often need to be carefully designed, potentially operating under vacuum to lower the required temperature and minimize thermal decomposition. The non-volatile nature of the ionic liquid is advantageous when separating it from volatile organic solvents or water, which can be removed through evaporation, leaving the ionic liquid behind.

Extraction with Co-solvents

Extensive searches of scientific literature and chemical databases have been conducted to gather information regarding the use of this compound in extraction processes involving co-solvents. These inquiries have yielded no specific research data, detailed findings, or established protocols for the application of this particular ionic liquid in co-solvent-based extraction systems.

While the broader class of imidazolium-based ionic liquids has been investigated for various separation applications, including liquid-liquid extractions where co-solvents are employed to enhance efficiency and selectivity, no studies were found that specifically focus on or provide data for this compound in this context. The influence of co-solvents on the extraction behavior of this compound, therefore, remains an uncharacterised area of research.

Consequently, no data tables or detailed research findings on the extraction of compounds using this compound with co-solvents can be presented.

Environmental Implications and Sustainable Chemistry Research

Evaluation of Environmental Impact in Industrial and Research Applications

The environmental impact of 1,3-diethylimidazolium hexafluorophosphate (B91526) and similar imidazolium-based ILs is a critical consideration for their application in both industrial and research settings. While often touted for their low volatility, which minimizes atmospheric release, their solubility in water and potential toxicity to aquatic and terrestrial organisms are significant concerns. researchgate.net

Hydrolytic Stability and Degradation Pathways of Hexafluorophosphate Anion

A significant environmental and safety concern associated with hexafluorophosphate-based ionic liquids is the stability of the [PF6]⁻ anion, particularly its susceptibility to hydrolysis.

The hexafluorophosphate anion can react with water, especially in the presence of acid or at elevated temperatures, to produce highly corrosive and toxic byproducts, most notably hydrogen fluoride (B91410) (HF). wikipedia.orgresearchgate.netrsc.orgsemanticscholar.org The hydrolysis reaction can proceed through several steps, forming intermediate species such as tetrafluorophosphate (F₄PO⁻) and difluorophosphate (F₂PO₂⁻). acs.orgulisboa.pt

The general, albeit slow, hydrolysis reaction can be represented as: [PF6]⁻ + 4H₂O ⇌ H₂PO₄⁻ + 6HF

This decomposition pathway is a major drawback, as the formation of HF can pose significant risks to personnel, corrode equipment, and complicate waste disposal. wikipedia.org The presence of acidic impurities or conditions can accelerate this degradation process significantly. researchgate.netsemanticscholar.orgscispace.com Research has confirmed that even during the purification of 1-butyl-3-methylimidazolium hexafluorophosphate, decomposition products can form, underscoring the need to handle these compounds with care. rsc.org

Table 1: Hydrolysis of Imidazolium-Based Hexafluorophosphate ILs

| Condition | Observation | Hazardous Byproduct | Reference |

|---|---|---|---|

| Presence of water | Slow hydrolysis occurs. | Hydrogen Fluoride (HF) | wikipedia.org |

| Acidic conditions | Hydrolysis is significantly promoted, even at low temperatures. | Hydrogen Fluoride (HF) | researchgate.netsemanticscholar.org |

| Moderate temperatures | Generally suitable for use in aqueous solutions if conditions are not acidic. | Minimal | researchgate.netsemanticscholar.orgscispace.com |

| Elevated temperatures | Increased rate of decomposition and HF formation. | Hydrogen Fluoride (HF) | wikipedia.org |

Several strategies can be employed to minimize the hydrolysis of the hexafluorophosphate anion and the subsequent formation of hazardous byproducts:

Control of Water Content: The most direct approach is to maintain anhydrous or low-water conditions during the synthesis, storage, and use of the ionic liquid.

pH Control: Avoiding acidic conditions is crucial. Maintaining a neutral or slightly basic environment can significantly slow the rate of hydrolysis. wikipedia.org

Temperature Management: Using the ionic liquid at moderate rather than elevated temperatures can limit the degradation rate. researchgate.netsemanticscholar.org

Use of Scavengers: Incorporating substances that can react with and neutralize any HF that may form can be a protective measure in certain systems.

Alternative Anions: For applications where water presence is unavoidable, selecting a more hydrolytically stable anion is a key principle in designing greener ionic liquid systems.

Recyclability and Reusability of 1,3-Diethylimidazolium Hexafluorophosphate in Catalytic Systems

One of the most significant advantages of ionic liquids in the context of green chemistry is their potential for recyclability. Their non-volatile nature means they are not easily lost to the atmosphere, and their unique solubility properties can be exploited to separate them from reaction products for reuse.

Table 2: Example of Recyclability in a [bmim]PF6 Catalytic System

| Catalytic Run | Product Yield |

|---|---|

| First | Excellent |

| Second | Maintained |

| Third | Maintained |

| Fourth | Maintained |

Data generalized from findings on recyclable indium tribromide in [bmim]PF6 systems for 1,3-dioxane (B1201747) synthesis. rsc.org

Design Principles for Greener Ionic Liquid Systems

The challenges associated with first-generation ionic liquids like this compound have led to the development of design principles for creating more sustainable and environmentally benign IL systems. mudring.org These principles are aligned with the 12 Principles of Green Chemistry. mudring.orgrsc.org

Key design principles include:

Design for Degradation: Synthesizing ionic liquids with built-in functional groups (e.g., esters, amides) that are susceptible to biodegradation or abiotic degradation after their intended use. This contrasts with the high stability of many early ILs, which can lead to persistence in the environment.

Use of Renewable Feedstocks: Basing the cation and/or anion on renewable resources (e.g., amino acids, sugars, organic acids) rather than petrochemical sources.

Designing Safer Chemicals: Tuning the cation and anion to minimize toxicity and bioaccumulation. This often involves avoiding long alkyl chains and halogenated anions. The objective is to create compounds that are "safe-and-sustainable-by-design" (SSbD). rsc.org

Atom Economy: Designing synthetic routes to ionic liquids that are highly efficient and minimize the production of waste byproducts. mudring.org

Task-Specific Design: Creating ionic liquids with specific functionalities tailored for a particular application, which can enhance efficiency and reduce the need for other reagents. acs.org For instance, incorporating a catalytic group into the ionic liquid's structure can create a recyclable, self-contained reaction system. rsc.org

By applying these principles, the next generation of ionic liquids can be designed to retain the beneficial properties of compounds like this compound while mitigating their environmental and safety drawbacks. mudring.orgrsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The conventional synthesis of 1,3-diethylimidazolium hexafluorophosphate (B91526) typically involves a two-step process: the quaternization of 1-ethylimidazole (B1293685) with an ethyl halide to form the 1,3-diethylimidazolium halide, followed by an anion metathesis reaction with a hexafluorophosphate salt, such as potassium hexafluorophosphate. nih.gov While effective, this method can present challenges related to solvent waste and halide impurities. Future research is increasingly focused on developing greener and more efficient synthetic pathways.

Emerging trends in ionic liquid synthesis that hold promise for 1,3-diethylimidazolium hexafluorophosphate include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for the synthesis of other imidazolium-based ionic liquids. researchgate.net The application of microwave irradiation could potentially accelerate the quaternization step in the synthesis of this compound, leading to a more energy-efficient process.

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that has been demonstrated to shorten reaction times and, in some cases, improve yields for the synthesis of other imidazolium (B1220033) hexafluorophosphate salts. evitachem.com Exploration of ultrasound-assisted methods for this compound could offer a more sustainable manufacturing process.

Enzymatic Synthesis: While still a nascent field for ionic liquids, enzymatic processes offer the potential for highly specific and environmentally benign reaction conditions. researchgate.net Research into enzymes that can catalyze the formation of the imidazolium cation or facilitate the anion exchange under mild conditions could revolutionize the production of this compound.

These novel routes aim to reduce or eliminate the use of volatile organic solvents, decrease energy consumption, and minimize waste generation, aligning the production of this compound with the principles of green chemistry. researchgate.net

Tailoring of this compound for Specific "Task-Specific" Applications

The concept of "task-specific" ionic liquids, where the compound's properties are fine-tuned for a particular application, is a major driver of current research. nih.gov For this compound, this involves modifying its structure or using it in composite materials to enhance its performance in specific roles.

A notable example is the development of a heterogeneous catalyst where this compound is supported on a metal-organic framework (MOF), specifically MOF-5. nih.gov This composite material, [DEIM][PF6]@MOF-5, has demonstrated high catalytic activity and recyclability in the reduction of 4-nitrophenol (B140041). nih.gov The ionic liquid component is believed to facilitate the adsorption of reactants onto the catalyst surface, thereby lowering the kinetic barrier of the reaction. nih.gov

Future research in this area is likely to explore:

Supported Ionic Liquid Phase (SILP) Catalysis: Immobilizing this compound on solid supports can create highly effective and reusable catalysts for a variety of organic reactions. This approach combines the catalytic advantages of the ionic liquid with the ease of separation of a heterogeneous catalyst.

Electrolyte Formulations: Given its ionic conductivity, research is ongoing to optimize this compound as a component in electrolytes for batteries and other electrochemical devices. evitachem.com Tailoring its properties could lead to safer and more efficient energy storage systems.

Separation Technologies: The unique solvation properties of this compound make it a candidate for extraction and separation processes. Future work may focus on designing systems for the selective extraction of valuable compounds or the removal of pollutants.

Table 1: Catalytic Performance of [DEIM][PF6]@MOF-5 in the Reduction of 4-Nitrophenol

This interactive table presents the catalytic performance of this compound supported on a metal-organic framework (MOF-5) for the reduction of 4-nitrophenol. The data highlights the efficiency and reusability of this task-specific catalyst.

| Catalyst | Rate Constant (k) (min⁻¹) | Activity Factor (min⁻¹ mg⁻¹) | Recyclability (Number of Cycles) | Reference |

|---|---|---|---|---|

| [DEIM][PF6]@MOF-5 | 0.945 | 63 | >7 | nih.gov |

Integration with Advanced Technologies (e.g., Microfluidics, Flow Chemistry)

The integration of this compound with advanced process technologies like microfluidics and flow chemistry is an emerging area with significant potential. These technologies offer enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient continuous production.